Methyl 4,5-dichloro-2-fluorobenzoate
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Overview
Description
Methyl 4,5-dichloro-2-fluorobenzoate is an organic compound with the molecular formula C8H5Cl2FO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 5 are replaced by chlorine atoms, and the hydrogen atom at position 2 is replaced by a fluorine atom. This compound is commonly used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,5-dichloro-2-fluorobenzoate can be synthesized through several methods. One common method involves the esterification of 4,5-dichloro-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dichloro-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic substitution: Substituted benzoates.
Reduction: 4,5-dichloro-2-fluorobenzyl alcohol.
Hydrolysis: 4,5-dichloro-2-fluorobenzoic acid.
Scientific Research Applications
Methyl 4,5-dichloro-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4,5-dichloro-2-fluorobenzoate depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atom to which the chlorine is attached. In hydrolysis reactions, the ester bond is cleaved by the addition of water, resulting in the formation of the corresponding carboxylic acid and methanol .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dichloro-5-fluorobenzoate: Similar structure but with different positions of chlorine and fluorine atoms.
Methyl 2-fluorobenzoate: Lacks chlorine atoms.
Methyl 4-fluorobenzoate: Lacks chlorine atoms and has a different position of the fluorine atom
Uniqueness
Methyl 4,5-dichloro-2-fluorobenzoate is unique due to the specific positions of the chlorine and fluorine atoms, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C8H5Cl2FO2 |
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Molecular Weight |
223.02 g/mol |
IUPAC Name |
methyl 4,5-dichloro-2-fluorobenzoate |
InChI |
InChI=1S/C8H5Cl2FO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3 |
InChI Key |
BVXLFQKQGPBVTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Cl)Cl |
Origin of Product |
United States |
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